molecular formula C18H15ClN2OS B4753442 2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide CAS No. 5575-85-9

2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B4753442
CAS No.: 5575-85-9
M. Wt: 342.8 g/mol
InChI Key: NKOFCOJBVCEINJ-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide is an organic compound with the molecular formula C18H15ClN2OS. This compound is notable for its thiazole ring, which is a sulfur and nitrogen-containing heterocycle, and its benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 3-methylbenzylamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 2-chloro-N-(3-methylbenzyl)benzamide.

    Cyclization: The intermediate undergoes cyclization with thiourea in an inert organic solvent like dichloromethane to form the thiazole ring, resulting in the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein-ligand binding.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3-methylbenzyl)benzamide: Lacks the thiazole ring, making it less versatile in certain applications.

    2-chloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide: Similar structure but with different substituents on the thiazole ring.

    2-chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)benzamide: Contains an additional chlorine atom, which may affect its reactivity and binding properties.

Uniqueness

2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide is unique due to its specific combination of a thiazole ring and benzamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-12-5-4-6-13(9-12)10-14-11-20-18(23-14)21-17(22)15-7-2-3-8-16(15)19/h2-9,11H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOFCOJBVCEINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366660
Record name 2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5575-85-9
Record name 2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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